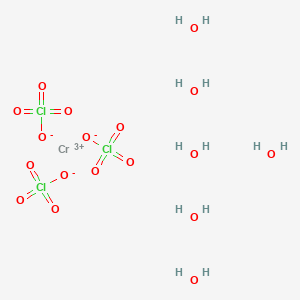
Chromium(III) perchlorate hexahydrate
Übersicht
Beschreibung
Chromium(III) perchlorate is an inorganic compound and a salt with the chemical formula Cr(ClO₄)₃ . Its hexahydrate form, Cr(ClO₄)₃·6H₂O , appears as a cyan solid that readily dissolves in water .
Molecular Structure Analysis
The hexahydrate form of Chromium(III) perchlorate, Cr(ClO₄)₃·6H₂O , exhibits a cyan color and is soluble in water . Its molecular structure consists of a central chromium ion (Cr³⁺) surrounded by six water molecules .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Hydrated Ion Structure in Aqueous Solutions A study by Lindqvist-Reis et al. (1998) examined the structure of hydrated gallium(III), indium(III), and chromium(III) ions in aqueous perchlorate and nitrate solutions. Using large-angle X-ray scattering (LAXS) and extended X-ray absorption fine structure (EXAFS) techniques, they found that chromium(III) ions coordinate six water molecules, each of which is hydrogen-bonded to two water molecules in a second hydration sphere. This structural information is crucial for understanding the behavior of chromium(III) perchlorate hexahydrate in aqueous solutions (Lindqvist-Reis et al., 1998).
Oxidation and Separation Methods Research by Fritz and Sickafoose (1972) focused on the oxidation of chromium(III) to chromium(VI) at room temperature and its subsequent separation from other metal ions using an anion-exchange column. The chromium(VI) was then measured spectrophotometrically. This method is significant for its rapidity, selectivity, and potential for automation, highlighting its application in analytical chemistry (Fritz & Sickafoose, 1972).
Thermal Behavior Analysis Udupa (1975) investigated the thermal behavior of chromium(III) perchlorate hexahydrate. The study explored how chromium(III) interacts during the decomposition process and whether it oxidizes into chromium(VI) by the perchlorate group. This research is relevant in understanding the thermal stability and decomposition mechanisms of chromium(III) perchlorate hexahydrate, especially in the context of industrial applications (Udupa, 1975).
Extraction Kinetics from Chloroform Hellwege and Schweitzer (1963) studied the extraction of chromium(III) from perchlorate and chloride media into chloroform containing acetylacetone. This research provides insights into the kinetics of extraction, crucial for processes involving the separation and purification of chromium compounds (Hellwege & Schweitzer, 1963).
Environmental Remediation Zayed and Terry (2003) reviewed chromium's role in environmental pollution and remediation, emphasizing its impact on human and animal health. They discussed biological remediation technologies like bioremediation and phytoremediation for cleaning up Cr-contaminated sites. This research is significant for its implications in environmental science and ecological conservation (Zayed & Terry, 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
chromium(3+);triperchlorate;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClHO4.Cr.6H2O/c3*2-1(3,4)5;;;;;;;/h3*(H,2,3,4,5);;6*1H2/q;;;+3;;;;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWECJTDFTJYSGZ-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Cr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3CrH12O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514430 | |
| Record name | Chromium(3+) perchlorate--water (1/3/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55147-94-9 | |
| Record name | Chromium(3+) perchlorate--water (1/3/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chromium triperchlorate hexahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















